molecular formula C7H10OS B13325462 1-(Furan-2-yl)propane-1-thiol

1-(Furan-2-yl)propane-1-thiol

Cat. No.: B13325462
M. Wt: 142.22 g/mol
InChI Key: NTXSOKRONRHBCV-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)propane-1-thiol is an organic compound featuring a furan ring attached to a propane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)propane-1-thiol typically involves the introduction of a thiol group to a furan-containing precursor. One common method is the reaction of 1-(Furan-2-yl)propan-1-one with hydrogen sulfide in the presence of a reducing agent. This reaction proceeds under mild conditions and yields the desired thiol compound with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the furan ring.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Thioethers.

Scientific Research Applications

1-(Furan-2-yl)propane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)propane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, affecting biological pathways. The furan ring may also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    1-(Furan-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-(Furan-2-yl)propan-1-one: A ketone derivative with different reactivity.

    2-Furylmethanethiol: A related thiol compound with a different carbon chain length.

Uniqueness: 1-(Furan-2-yl)propane-1-thiol is unique due to the presence of both a furan ring and a thiol group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

1-(furan-2-yl)propane-1-thiol

InChI

InChI=1S/C7H10OS/c1-2-7(9)6-4-3-5-8-6/h3-5,7,9H,2H2,1H3

InChI Key

NTXSOKRONRHBCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CO1)S

Origin of Product

United States

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